N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide
Brand Name: Vulcanchem
CAS No.: 160072-51-5
VCID: VC20901294
InChI: InChI=1S/C12H13N3O/c1-8-11(10-6-4-3-5-7-10)15-12(13-8)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
SMILES: CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide

CAS No.: 160072-51-5

Cat. No.: VC20901294

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide - 160072-51-5

Specification

CAS No. 160072-51-5
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name N-(5-methyl-4-phenyl-1H-imidazol-2-yl)acetamide
Standard InChI InChI=1S/C12H13N3O/c1-8-11(10-6-4-3-5-7-10)15-12(13-8)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
Standard InChI Key FGKAUDMCEIPJIZ-UHFFFAOYSA-N
SMILES CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2
Canonical SMILES CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2

Introduction

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of approximately 215.25 g/mol . This compound belongs to the imidazole family, which is known for its diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Methods

Although specific synthesis methods for N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide are not detailed in available literature, general approaches to synthesizing similar imidazole derivatives often involve condensation reactions between appropriate precursors like acetylguanidine or other guanidine derivatives with suitable aldehydes or ketones under acidic conditions .

Biological Activities

Activity TypeDescription
AntimicrobialInhibition of microbial growth through interference with cellular processes
AntifungalInhibition of fungal growth by disrupting cell membrane integrity or metabolic pathways
AnticancerInduction of apoptosis or inhibition of cell proliferation in cancer cells

While detailed research findings specifically on N-(4-Methyl
Table: Research Findings on Similar Compounds

  • Similar compounds have shown significant cytotoxicity against certain cancer cell lines (e.g., HT29) .

  • The presence of phenyl groups can enhance lipophilicity (LogP = approximately 3), potentially affecting bioavailability and interaction with biological targets .

Given these considerations:

Future Directions

Future studies should focus on:

  • Synthesizing this compound using optimized methods.

  • Evaluating its pharmacokinetic profile.

  • Assessing potential therapeutic applications based on structural similarities to known bioactive molecules.

This approach will provide valuable insights into its potential uses in medicinal chemistry.

References:
[1]ChemsrcN([1] Chemsrc - *N*(\text{ } \text{ } \text{ }))-\text{ }((\text{ }))-\text{ }((\text{ }))- .. PubChem - $$$$ .
[6]JournalArticleStudyinvolvingrelatedcompoundsfocusingonproteinbindingaffinityusing[6] Journal Article - Study involving related compounds focusing on protein binding affinity using GABA$$ receptor interactions.]

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